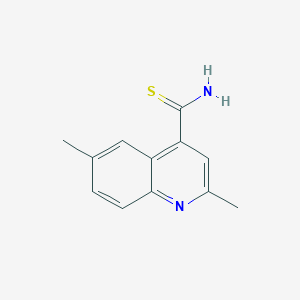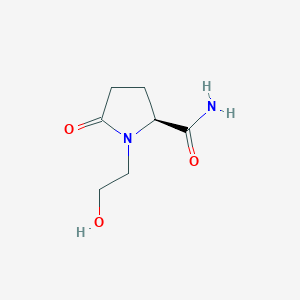
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a hydroxyethyl group and a pyrrolidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with an appropriate hydroxyethylating agent. One common method is the reaction of (S)-pyrrolidine-2-carboxylic acid with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis while maintaining product quality.
化学反応の分析
Types of Reactions
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and various substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-Pyrrolidine-2-carboxylic acid: Lacks the hydroxyethyl group but shares the pyrrolidine ring structure.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but has a different core structure.
N-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidine ring.
Uniqueness
(S)-1-(2-Hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is unique due to the combination of its chiral center, hydroxyethyl group, and pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
(2S)-1-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-1-2-6(11)9(5)3-4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1 |
InChIキー |
ZOVXZBQZDFCLTB-YFKPBYRVSA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)N)CCO |
正規SMILES |
C1CC(=O)N(C1C(=O)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
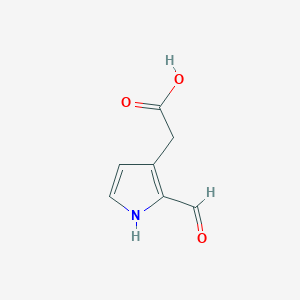

![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
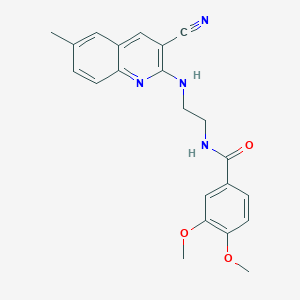
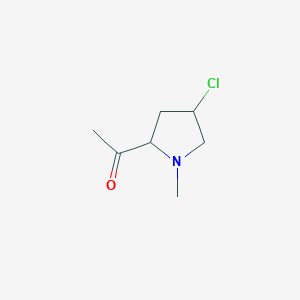
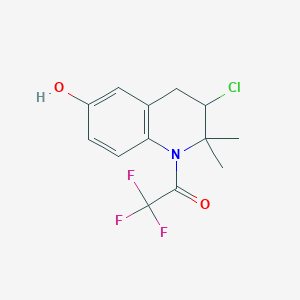
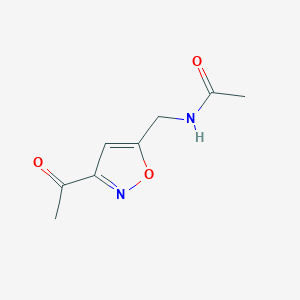

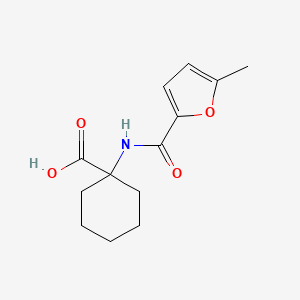

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
